molecular formula C11H14Cl3NO B1591653 4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride CAS No. 817186-93-9

4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride

Cat. No.: B1591653
CAS No.: 817186-93-9
M. Wt: 282.6 g/mol
InChI Key: SEBWUBGSEJJPSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride is a chemical compound with the molecular formula C11H14Cl3NO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is substituted with a 3,4-dichlorophenoxy group. This compound is primarily used in research settings and has various applications in chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride typically involves the reaction of 3,4-dichlorophenol with piperidine under specific conditions. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3,4-Dichlorophenoxy)piperidine hydrochloride is a versatile compound with applications spanning pharmaceutical development, agricultural chemistry, biochemical research, material science, and analytical chemistry .

Pharmaceutical Development
this compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in developing drugs targeting neurological disorders . Additionally, 4-substituted piperidines, with an aryloxy functionality, can inhibit serotonin and/or noradrenaline reuptake because of their affinity for neuronal transporters. Potential therapeutic applications of these compounds include the treatment of nervous bulimia, alcohol addiction, anxiety, obsessive-compulsive disorders, panic, pain, pre-menstrual syndrome, social phobia, and migraine prophylaxis .

Agricultural Chemistry
It is used in the formulation of herbicides, helping to control unwanted plant growth while minimizing environmental impact .

Biochemical Research
Researchers employ this chemical in studies related to receptor binding and signal transduction, enhancing the understanding of cellular processes .

Material Science
Its properties make it suitable for developing advanced materials, including coatings and polymers that require specific chemical resistance .

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Biological Activity

4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride is a chemical compound with the molecular formula C11H14Cl3NO, characterized by a piperidine ring substituted with a 3,4-dichlorophenoxy group. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it has been investigated for its potential as an inhibitor in certain enzymatic pathways, which could be beneficial in treating diseases caused by parasitic infections like Trypanosomiasis.

Key Mechanisms:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neuronal signaling pathways.
  • Enzyme Inhibition : It has shown potential in inhibiting enzymes critical for the survival of certain pathogens.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine ring or the dichlorophenoxy group can significantly affect the compound's potency and selectivity. For example, the introduction of various substituents at different positions on the piperidine ring has been shown to enhance biological activity against specific targets.

Compound VariationActivityIC50 (μM)Comments
This compoundModerate22 ± 3Comparable potency to lead compounds
4-Chlorophenyl AnalogHigh12 ± 2Enhanced inhibition of target enzymes
3-Bromo DerivativeModerate14 ± 0Effective against mycobacterial growth

Case Studies

Several studies have explored the efficacy of this compound in vitro and in vivo.

  • Trypanosomiasis Treatment : A study highlighted its potential as a brain-penetrant trypanocidal agent targeting N-myristoyltransferase (NMT). Compound modifications led to improved potency and efficacy against Trypanosoma brucei with an IC50 value of 0.1 μM and an EC50 value of 0.7 μM in proliferation assays .
  • Cytotoxicity Against Cancer Cells : Another investigation assessed its antiproliferative effects on various human cancer cell lines. The presence of the dichlorophenyl group was crucial for enhancing cytotoxic activity, with some derivatives achieving IC50 values comparable to established anticancer drugs .
  • Antimicrobial Activity : Research on piperidine derivatives indicated that compounds similar to this compound exhibited significant antibacterial properties against Mycobacterium species, suggesting a potential role in treating bacterial infections .

Properties

IUPAC Name

4-(3,4-dichlorophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO.ClH/c12-10-2-1-9(7-11(10)13)15-8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBWUBGSEJJPSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC(=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589991
Record name 4-(3,4-Dichlorophenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

817186-93-9
Record name 4-(3,4-Dichlorophenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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